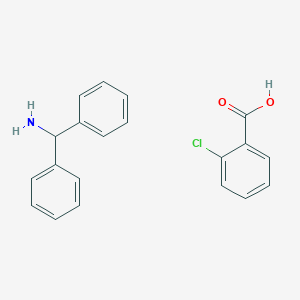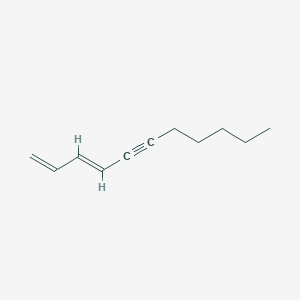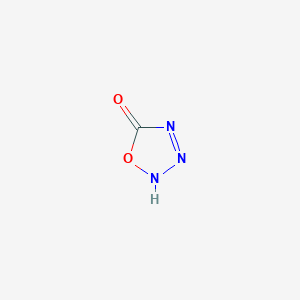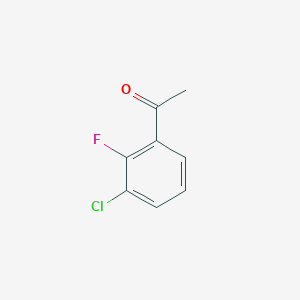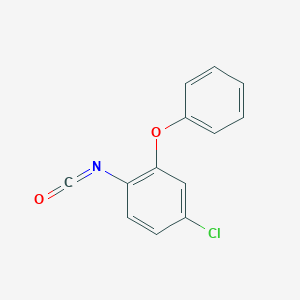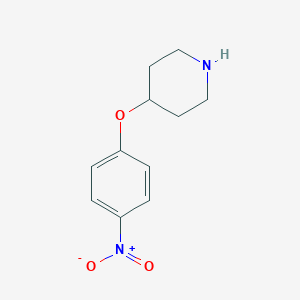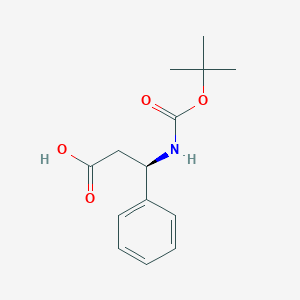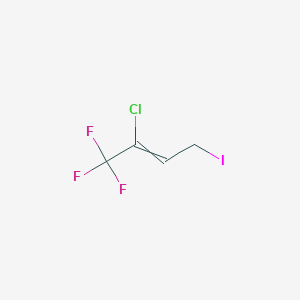
2-氯-1,1,1-三氟-4-碘丁-2-烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related polyhalogenoallenes, such as perfluoro-(3-methylbuta-1,2-diene), can be achieved through the dehydrohalogenation of 2H,2H-hexafluoro-1-iodo-3-trifluoromethylbutane. This intermediate is obtained from the thermal reaction of heptafluoro-2-iodopropane with vinylidene fluoride. The dehydrohalogenation process can be facilitated by reagents like potassium hydroxide or hot charcoal, leading to various polyhalogenated compounds, depending on the conditions (Banks et al., 1969).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of closely related compounds have been studied using techniques such as nuclear magnetic resonance (NMR) and density functional theory (DFT) calculations. For instance, the structure of 1-chloro-1,1-difluoro-pentane-2,4-dione was extensively analyzed to understand the effects of halogenation on molecular geometry and stability (Tayyari et al., 2008).
Chemical Reactions and Properties
Polyhalogenated compounds like 2-chloro-1,1,1-trifluoro-4-iodobut-2-ene are highly reactive towards nucleophiles due to the presence of halogen atoms, which can participate in various substitution and elimination reactions. The reactivity of such compounds can be explored through reactions with methanol, caesium fluoride, and anhydrous hydrogen halides to yield different products, demonstrating the versatile chemical behavior of these molecules (Banks et al., 1969).
科学研究应用
氟化替代品的环境分布和健康风险
研究突出了全氟烷基和聚氟烷基物质(PFASs)的广泛使用和环境影响,这些物质由于其抗降解性而在工业和消费应用中使用。已确定了一些新型的氟化替代品,包括具有氯、氟和碘丁烯结构的各种化合物,它们被认为是主要的全球污染物。这些替代品表现出与传统PFASs相当或更严重的潜在毒性,带来重大的环境和健康风险。需要进一步研究以评估它们的长期适用性和安全性(Yu Wang et al., 2019)。
CF键活化的进展
对脂肪氟化物中的C-F键进行活化,包括结构类似于“2-氯-1,1,1-三氟-4-碘丁-2-烯”的化合物,提供了合成氟化建筑块的新方法。最近的评论涵盖了用于C-F键裂解和进一步转化具有脂肪氟化物、二氟甲基基团或三氟甲基基团的化合物的方法。这些方法包括Lewis酸活化、Brønsted超酸、过渡金属介导和三氟甲基基团的部分还原。这一研究领域为开发多功能合成途径提供了可能性,用于合成氟化分子(Qian Shen et al., 2015)。
多氟烷基化学品的微生物降解
多氟烷基化学品的环境持久性,这些化学品是全氟烷基酸(PFAAs)的潜在前体,由于其具有生物富集和毒性的特性,引起了关注。对这些化合物的微生物降解途径的研究可以帮助了解它们的环境命运以及从它们的前体中可能形成PFAAs,包括PFOA和PFOS。这项研究对评估氟烷基和多氟烷基化学品的生物降解性和环境影响至关重要(Jinxia Liu & Sandra Mejia Avendaño, 2013)。
工程纳米材料的环境浓度
工程纳米材料(ENMs)的广泛使用,包括氟化合物,导致它们释放到环境中。关于ENMs的环境浓度的评论强调了需要进一步研究以了解它们的分布、潜在影响和有效的检测方法。这些知识对评估与这些材料相关的环境和健康风险至关重要(F. Gottschalk et al., 2013)。
属性
IUPAC Name |
2-chloro-1,1,1-trifluoro-4-iodobut-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF3I/c5-3(1-2-9)4(6,7)8/h1H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUXYOMKUAHFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(C(F)(F)F)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378713 |
Source


|
| Record name | 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene | |
CAS RN |
191591-41-0 |
Source


|
| Record name | 2-Chloro-1,1,1-trifluoro-4-iodobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

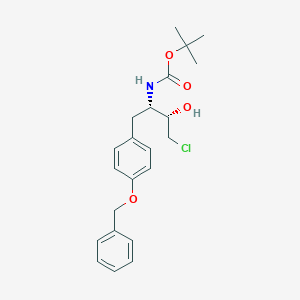
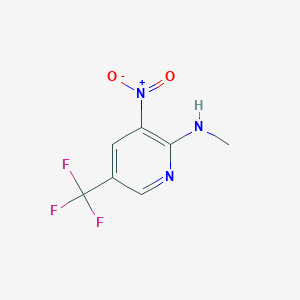
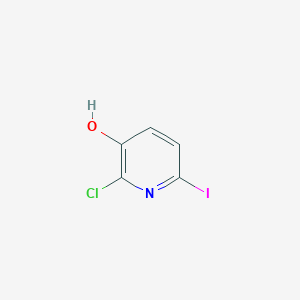
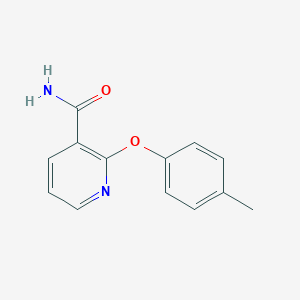
![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)
